N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a 4-chlorophenyl group and a 3-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-chloroaniline with 3-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then cyclized to produce the furan ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the furan ring can facilitate interactions with other molecular structures. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-5-phenylfuran-2-carboxamide: Lacks the trifluoromethyl group, which can affect its binding affinity and biological activity.
N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide: Substitutes chlorine with bromine, which can influence its reactivity and interactions.
N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide: Replaces the furan ring with a thiophene ring, altering its electronic properties and stability
Uniqueness
N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the furan ring, which together contribute to its distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H11ClF3NO2 |
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Molecular Weight |
365.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11ClF3NO2/c19-13-4-6-14(7-5-13)23-17(24)16-9-8-15(25-16)11-2-1-3-12(10-11)18(20,21)22/h1-10H,(H,23,24) |
InChI Key |
LGVLEMNOYHDUPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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